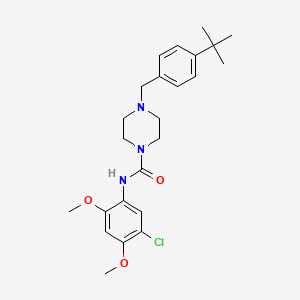
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide, commonly known as N-[(4-isopropylphenyl)methyl]-2,4-dimethoxy-5-chlorobenzamide (known as CTDP-31), is a novel chemical compound that has been extensively studied for its potential applications in scientific research. CTDP-31 is a piperazine derivative that has shown promising results in various studies, including its use as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of CTDP-31 is not fully understood. However, it has been shown to interact with various targets in the body, including the dopamine transporter and sigma-1 receptor. CTDP-31 may also modulate the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
CTDP-31 has been shown to have various biochemical and physiological effects in the body. In animal studies, CTDP-31 has been shown to improve cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects. CTDP-31 may also have potential applications in the treatment of addiction and substance abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTDP-31 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for its targets, making it a useful tool for studying various biological processes. However, CTDP-31 may have limitations in terms of its solubility and bioavailability, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on CTDP-31. One potential direction is the development of new compounds based on the CTDP-31 scaffold for use as potential therapeutic agents. Another direction is the further investigation of the mechanism of action of CTDP-31 and its potential applications in various scientific research fields. Additionally, the potential use of CTDP-31 in combination with other compounds for the treatment of various diseases should be further explored.
Aplicaciones Científicas De Investigación
CTDP-31 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CTDP-31 has been shown to have neuroprotective effects and may be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, CTDP-31 has been shown to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, CTDP-31 has been used as a scaffold for the development of new compounds with potential therapeutic properties.
Propiedades
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O3/c1-16(2)18-7-5-17(6-8-18)15-26-9-11-27(12-10-26)23(28)25-20-13-19(24)21(29-3)14-22(20)30-4/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTWTLBMCYSEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284693.png)
![N-cyclopropyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284704.png)
![N-allyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284717.png)

![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acrylonitrile](/img/structure/B4284723.png)







![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4284791.png)
![2-(4-cyclohexyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide hydrochloride](/img/structure/B4284793.png)